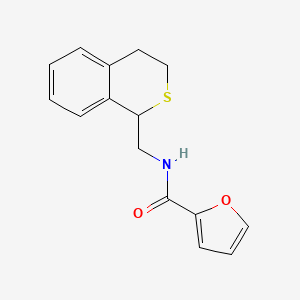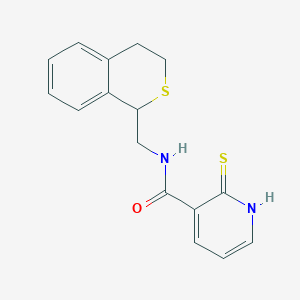
(4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone is a chemical compound that has been of great interest to researchers due to its potential therapeutic applications. It is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid beta plaques in Alzheimer's disease, and protect neurons from oxidative stress in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone is that it is a small molecule that can be easily synthesized in the laboratory. Additionally, it has been shown to have activity against a range of diseases, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, making it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for research on (4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone. One area of interest is its potential as an antiviral and antibacterial agent. Additionally, further study is needed to fully understand its mechanism of action and develop targeted therapies. Finally, there is potential for the development of derivatives of (4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone that may have improved activity and selectivity against specific diseases.
Synthesemethoden
The synthesis of (4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone involves a multi-step process that requires careful attention to detail. The initial step involves the reaction of 3-pyridinecarboxaldehyde with 4-benzylpiperidine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 2-chloro-1-(4-methoxyphenyl)ethanone to form the desired product.
Wissenschaftliche Forschungsanwendungen
(4-Benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been shown to have potential as an antiviral and antibacterial agent.
Eigenschaften
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(17-7-4-10-19-14-17)20-11-8-16(9-12-20)13-15-5-2-1-3-6-15/h1-7,10,13-14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVFIQOOWZHBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)

![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)

![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)







![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)